4-Fluoro-3-methylpent-2-enoic acid
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Overview
Description
4-Fluoro-3-methylpent-2-enoic acid is an organic compound with the molecular formula C6H9FO2 It is a fluorinated derivative of pentenoic acid, characterized by the presence of a fluorine atom at the fourth position and a methyl group at the third position of the pent-2-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylpent-2-enoic acid can be achieved through several methods. One common approach involves the fluorination of 3-methylpent-2-enoic acid using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of 3-methylpent-2-enoic acid in an appropriate solvent, such as acetonitrile, at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow fluorination. This method allows for the efficient and controlled introduction of fluorine atoms into the organic substrate, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methylpent-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used to replace the fluorine atom.
Major Products Formed:
Oxidation: Formation of 4-fluoro-3-methylpentanoic acid.
Reduction: Formation of 4-fluoro-3-methylpentane.
Substitution: Formation of 4-methoxy-3-methylpent-2-enoic acid.
Scientific Research Applications
4-Fluoro-3-methylpent-2-enoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound can be used to study the effects of fluorinated analogs on biological systems, providing insights into enzyme-substrate interactions and metabolic pathways.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and stability, making this compound a potential candidate for drug development.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methylpent-2-enoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The double bond and carboxylic acid group also play crucial roles in the compound’s chemical behavior, enabling various reactions and interactions with biological molecules.
Comparison with Similar Compounds
3-Methylpent-2-enoic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
4-Fluoro-3-methylpentanoic acid: Saturated analog with different reactivity due to the absence of the double bond.
4-Methylpent-3-enoic acid: Similar structure but without the fluorine atom, leading to different chemical behavior.
Uniqueness: 4-Fluoro-3-methylpent-2-enoic acid is unique due to the presence of both a fluorine atom and a double bond in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
77174-14-2 |
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Molecular Formula |
C6H9FO2 |
Molecular Weight |
132.13 g/mol |
IUPAC Name |
4-fluoro-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C6H9FO2/c1-4(5(2)7)3-6(8)9/h3,5H,1-2H3,(H,8,9) |
InChI Key |
XEXQHGVUWSXWTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=CC(=O)O)C)F |
Origin of Product |
United States |
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